Scaffold Hopping to Quinazoline-8-carboxamide Boosts CD38 Inhibitor Potency by Up to 100-Fold
A direct head-to-head SAR study showed that shifting from a 4-amino-8-quinoline carboxamide scaffold to a 2,4-diamino-8-quinazoline carboxamide scaffold enabled a 10- to 100-fold improvement in CD38 inhibitory activity. This was achieved through systematic exploration of the 2-position substituents [1].
| Evidence Dimension | CD38 Inhibitory Potency |
|---|---|
| Target Compound Data | Single-digit nanomolar IC50 for the most potent analog (1am) in the quinazoline series |
| Comparator Or Baseline | 4-amino-8-quinoline carboxamide lead (1a) |
| Quantified Difference | 10–100-fold increase in potency for eight analogs, with one achieving single-digit nanomolar activity |
| Conditions | In vitro human CD38 enzyme inhibition assay |
Why This Matters
This quantifiable potency gain directly demonstrates the unique value of the quinazoline core for CD38 inhibitor programs, reducing the time and cost associated with lead optimization.
- [1] Deaton, D. N., Haffner, C. D., Henke, B. R., Jeune, M. R., Shearer, B. G., Stewart, E. L., Stuart, J. D., & Ulrich, J. C. (2018). 2,4-Diamino-8-quinazoline carboxamides as novel, potent inhibitors of the NAD hydrolyzing enzyme CD38: Exploration of the 2-position structure-activity relationships. Bioorganic & Medicinal Chemistry, 26(8), 1725-1736. View Source
